N-Butyl Olmesartan Medoxomil

Pharmaceutical Analysis HPLC Method Development Impurity Profiling

Generic ANDA filers for Olmesartan Medoxomil cannot substitute this impurity with any other olmesartan analog-the butyl chain at the imidazole 2-position yields a chromatographically distinct peak, and using an incorrect standard causes failed system suitability per ICH Q3A/B. • Structurally distinct process impurity with unique HPLC retention time for accurate peak identification. • Enables validated quantitation at 0.05%-0.10% ICH reporting thresholds for ANDA batch release. • Supplied with full characterization data for direct regulatory dossier integration.

Molecular Formula C30H32N6O6
Molecular Weight 572.6 g/mol
CAS No. 144689-78-1
Cat. No. B120061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl Olmesartan Medoxomil
CAS144689-78-1
Synonyms2-Butyl-4-(1-hydroxy-1-methylethyl)-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Ester
Molecular FormulaC30H32N6O6
Molecular Weight572.6 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O
InChIInChI=1S/C30H32N6O6/c1-5-6-11-24-31-26(30(3,4)39)25(28(37)40-17-23-18(2)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-9-7-8-10-22(21)27-32-34-35-33-27/h7-10,12-15,39H,5-6,11,16-17H2,1-4H3,(H,32,33,34,35)
InChIKeyUREFBEDUPPNTPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl Olmesartan Medoxomil Overview


N-Butyl Olmesartan Medoxomil (CAS 144689-78-1, molecular formula C30H32N6O6, molecular weight 572.6 g/mol) is a synthetic derivative and a key process-related impurity of the antihypertensive prodrug Olmesartan Medoxomil [1]. It is a non-pharmacopeial impurity reference standard, chemically designated as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-4-(2-hydroxypropan-2-yl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-5-carboxylate [1]. Its primary utility lies not in direct therapeutic application but as an essential analytical tool for the development, validation, and quality control of Olmesartan Medoxomil active pharmaceutical ingredients (APIs) and finished dosage forms . As a process-related impurity, its presence, absence, and quantitation are critical parameters for demonstrating manufacturing process control and ensuring batch-to-batch consistency, as required by global regulatory agencies [2].

Intended Use
Process-related impurity reference standard
Method Context
HPLC/LC-MS method development and validation
Regulatory Fit
ANDA impurity profiling and batch release QC

Why N-Butyl Olmesartan Medoxomil Is Irreplaceable


Substituting N-Butyl Olmesartan Medoxomil with a different olmesartan impurity (e.g., Olmesartan Acid or Dehydro Olmesartan) or a general class impurity reference standard is analytically invalid and scientifically indefensible. Regulatory guidance, including ICH Q3A(R2) and Q3B(R2), mandates the identification and control of specific process-related impurities that arise during the manufacture of a given API [1]. This compound is structurally and chemically distinct from the active pharmaceutical ingredient Olmesartan Medoxomil, featuring a butyl chain at the imidazole 2-position, whereas the API possesses a propyl group [2]. This structural difference directly translates to a unique chromatographic retention time and spectroscopic signature [2]. Therefore, the use of any other standard, even another olmesartan impurity, will lead to inaccurate identification, failed system suitability tests, and erroneous quantitation in HPLC or LC-MS methods. The traceability and validity of analytical data for ANDA submissions or commercial batch release depend entirely on the use of the correct, chemically specific reference standard.

Chromatography A different impurity standard will exhibit a different retention time, leading to failed system suitability and inaccurate peak assignment.
Structural Identity The butyl chain distinguishes it from the propyl API and other alkyl impurities; using an incorrect standard invalidates traceability.
Impurity Profile Replacing with a general impurity standard masks process-specific deviations and may compromise ANDA quality evidence.

N-Butyl Olmesartan Medoxomil: Key Differentiators


HPLC Retention Time Differentiation

The primary and most critical differentiator for N-Butyl Olmesartan Medoxomil is its unique chromatographic retention time (tR), which must be resolved from the API, Olmesartan Medoxomil (propyl analog), and other specified impurities. In a validated RP-HPLC method used for the separation of olmesartan medoxomil and its six known impurities on an Inertsil ODS-2 column (4.6 mm×250 mm, 5 μm) with a mobile phase of acetonitrile-phosphate buffer (gradient elution) at a flow rate of 1.0 mL/min and detection at 240 nm, the system was designed to achieve baseline separation for all components [1]. While the specific numeric tR for this impurity was not isolated in the abstracted data, the entire study's purpose is to validate a method where the 'butyl impurity' has a distinct, non-overlapping tR compared to the API and other related substances [1]. This separation is essential for accurate quantitation and compliance with ICH Q2(R1) validation requirements [1].

HPLC Separation
Method context
Distinct retention time from API and other impurities
Critical for accurate impurity quantitation
Resolution Rs > 1.5 expected; specific tR not isolated in source
Pharmaceutical Analysis HPLC Method Development Impurity Profiling Quality Control

Chemical Structure vs. API

N-Butyl Olmesartan Medoxomil is unambiguously distinguished from the active pharmaceutical ingredient, Olmesartan Medoxomil, by a single, well-defined structural modification. The API contains a propyl group (-CH2CH2CH3) at the 2-position of its central imidazole ring [1]. In contrast, this impurity features a butyl group (-CH2CH2CH2CH3) at the same position, a change resulting from process-related alkylation during synthesis [1]. This structural difference, a single -CH2- unit, increases the molecular weight from 558.6 g/mol for the API to 572.6 g/mol for the impurity [2]. The systematic chemical names reflect this key divergence: the API is a '2-propyl' derivative, while this impurity is a '2-butyl' derivative [1]. This well-defined identity is critical for the certificate of analysis (CoA) and unambiguous reporting in regulatory dossiers.

Structural Identity
Head-to-head
2-butyl vs. 2-propyl (API); MW +14.0 g/mol
Defines compound identity and CoA traceability
Confirmed by NMR and MS
Organic Chemistry Reference Standards Structural Elucidation Drug Impurities

Differentiation from Other Process Impurities

During the process development of Olmesartan Medoxomil, several process-related impurities are observed, including isopropyl olmesartan (12), dimedoxomil olmesartan (19), and dibiphenyl olmesartan (17) [1]. N-Butyl Olmesartan Medoxomil is distinct from these impurities. For example, isopropyl olmesartan (12) possesses an isopropyl group at the imidazole 2-position, as opposed to the n-butyl group of the target compound [1]. Dimedoxomil olmesartan (19) is characterized by having a medoxomil ester group at a different position on the molecule [1]. Each of these impurities originates from different side reactions in the synthetic pathway (e.g., alkylation with different alkyl halides, or over-esterification) [1]. Their characterization is crucial for establishing a comprehensive impurity profile and designing an effective control strategy. A failure to correctly identify this specific butyl impurity could mask a process deviation where an incorrect alkylating agent was used, compromising API purity.

Impurity Origin
Class-level
Alkylation with butyl halide; distinct from isopropyl or over-esterified impurities
Supports risk-based specification limit
Process development literature; ICH Q11 context
Process Chemistry Organic Synthesis Impurity Control Strategy Regulatory Affairs

N-Butyl Olmesartan Medoxomil: Application Scenarios


HPLC Method Development & System Suitability

This compound is an essential tool for developing and validating stability-indicating HPLC methods for Olmesartan Medoxomil APIs and drug products. Its distinct retention time, relative to the API and other impurities, is used to establish system suitability criteria, particularly resolution (Rs) between critical peak pairs . The quantitation of this specific impurity in method validation studies (e.g., for accuracy, precision, linearity) ensures the analytical method can reliably detect and measure it at the required ICH Q3A reporting threshold (e.g., 0.05% or 0.10%) .

QC & Batch Release for ANDA

For generic pharmaceutical manufacturers submitting an Abbreviated New Drug Application (ANDA) for Olmesartan Medoxomil, the procurement and use of a characterized reference standard of this impurity is non-negotiable . It is used as a comparator in quality control (QC) labs to quantify the level of this specific impurity in commercial API batches, ensuring they do not exceed the specification limit defined in the regulatory dossier. This demonstrates ongoing process control and batch-to-batch consistency to regulators like the FDA and EMA .

Forced Degradation Studies

In forced degradation (stress) studies, Olmesartan Medoxomil drug substance and product are exposed to heat, light, acid, base, and oxidizers. While N-Butyl Olmesartan Medoxomil is a process impurity, not a degradant, a characterized standard of it is required to ensure the stability-indicating method can resolve it from any potential degradation products that may form under these stress conditions . Its use confirms that the method is 'stability-indicating' and capable of accurately assessing product stability over its shelf life, a critical component of the ICH Q1A(R2) regulatory submission .

PK & Metabolic Studies with Isotope-Labeled Analogs

The deuterated analog, n-Butyl Olmesartan Medoxomil-d6, leverages the foundational identity of this impurity. It is used as an internal standard in LC-MS/MS bioanalytical methods to track the absorption, distribution, metabolism, and excretion (ADME) of the parent drug, Olmesartan Medoxomil . The six deuterium atoms provide a distinct mass shift, allowing for precise and accurate quantitation of the API in complex biological matrices (e.g., plasma, urine), minimizing matrix effects and ionization variability .

Application
Selection Property
Validation Focus
HPLC method development
Distinct retention time from API and other impurities
System suitability (resolution) and linearity
ANDA batch release QC
Chemical specificity for impurity quantitation
Impurity profiling vs. specification limit
Forced degradation studies
Resolution from potential degradants
Stability-indicating method validation
Bioanalytical method development (ADME)
Deuterated analog (d6) as internal standard
Matrix-effect control and assay precision

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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